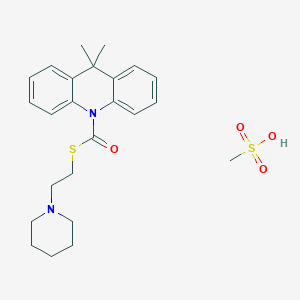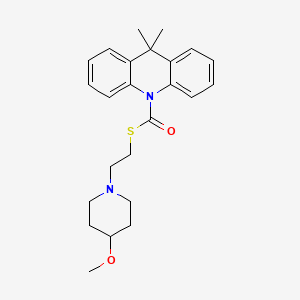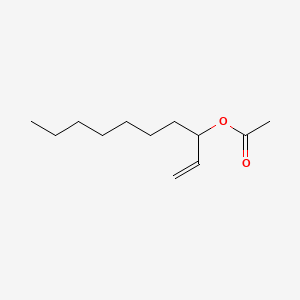
1-Vinyloctyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decen-3-ol, 3-acetate is a biochemical.
Applications De Recherche Scientifique
Selective Monoacylation
- Lipase-Catalyzed Reactions: Vinyl acetate has been utilized in enzymatic methodologies for selective monoacetylation of diols. These reactions, catalyzed by enzymes like Thermomyces lanuginosus lipase, are significant in organic synthesis, offering high monoacetylation excesses (Framis, Camps, & Clapés, 2004).
Polymerization Processes
- Degenerative Transfer Polymerization: Vinyl acetate is used in controlled polymerization processes. For example, it undergoes polymerization initiated by 2,2′-azobis(isobutyronitrile) in the presence of iodine, yielding polymers with controlled molecular weights and low polydispersities (Xu, Zhang, Li, Yan, Shen, & Li, 2012).
- Blue Light-Induced Polymerization: An innovative approach involves polymerizing vinyl acetate under blue light-emitting diodes or sunlight without a photocatalyst at ambient temperature. This process creates poly(vinyl acetate) with well-regulated molecular weight and narrow distribution (Ding, Fan, Jiang, Pan, Zhang, Zhu, & Zhu, 2015).
Emulsion Copolymerization
- Vinyl Acetate-Ethylene Copolymers: Research has investigated the emulsion copolymerization of vinyl acetate with ethylene. Factors such as temperature, pressure, and initiator concentration significantly influence the copolymer composition, which is vital in industrial applications (Poljanšek, Fabjan, Burja, & Kukanja, 2013).
Environmental Impact and Reactivity
- Atmospheric Reactivity: Studies on vinyl acetate's atmospheric reactivity with tropospheric oxidants like OH, NO3, and O3 have been conducted to understand its environmental impact. Such research is crucial for assessing the compound's effects on air quality (Picquet-Varrault, Scarfogliero, & Doussin, 2010).
Biochemical Applications
- Enzyme Catalysis and Selectivity: Vinyl acetate has been used in studies focusing on enzyme-catalyzed reactions, particularly in selecting specific enantiomers in processes like ester hydrolysis and transesterification (Ceynowa & Koter, 1999).
Industrial Applications
- Use in Paints and Adhesives: Its application extends to industrial sectors such as paint, adhesive, and paperboard manufacturing, where its polymerization properties are essential (Kuykendall, Taylor, & Bogdanffy, 1993).
Propriétés
Numéro CAS |
56991-23-2 |
|---|---|
Nom du produit |
1-Vinyloctyl acetate |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
dec-1-en-3-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-10-12(5-2)14-11(3)13/h5,12H,2,4,6-10H2,1,3H3 |
Clé InChI |
WZHRMNRJRZTTCG-LBPRGKRZSA-N |
SMILES |
CCCCCCCC(C=C)OC(=O)C |
SMILES canonique |
CCCCCCCC(C=C)OC(=O)C |
Apparence |
Solid powder |
Autres numéros CAS |
56991-23-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-Decen-3-ol, 3-acetate; 1-Decen-3-ol, acetate; 1-Vinyloctyl acetate; Decen-3-yl acetate; EINECS 260-502-2. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
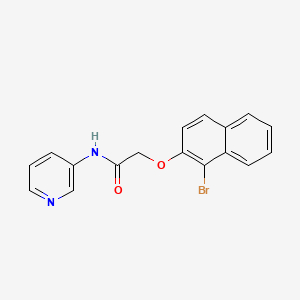
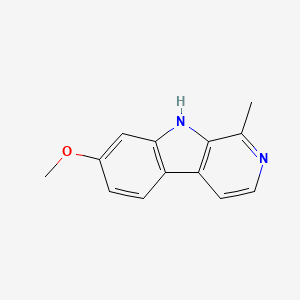
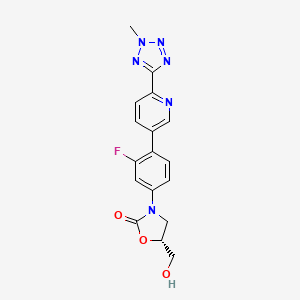
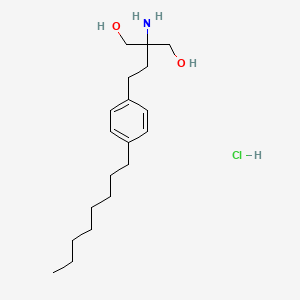
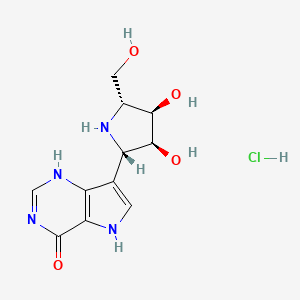
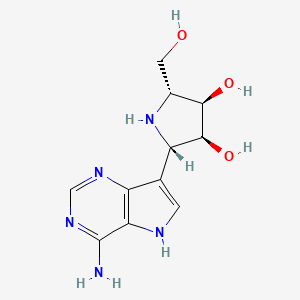
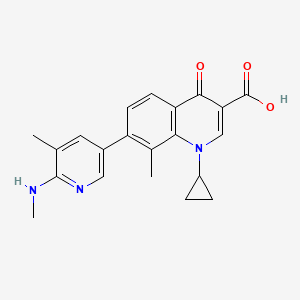
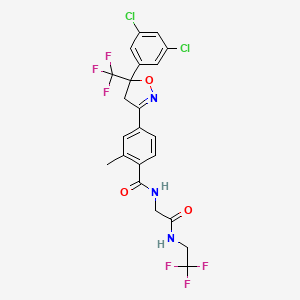
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
![1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1663896.png)
